molecular formula C14H25NO3 B13612742 Tert-butyl 4-[1-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate

Tert-butyl 4-[1-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate

Cat. No.: B13612742
M. Wt: 255.35 g/mol
InChI Key: YMZLXWXNSGUEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[1-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C14H25NO3 It is a piperidine derivative that features a cyclopropyl group and a hydroxymethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[1-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with cyclopropyl and hydroxymethyl groups under controlled conditions. One common method involves the use of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as a starting material, which is then reacted with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[1-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-[1-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-[1-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[1-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate is unique due to the presence of both the hydroxymethyl and cyclopropyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl 4-[1-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-4-11(5-9-15)14(10-16)6-7-14/h11,16H,4-10H2,1-3H3

InChI Key

YMZLXWXNSGUEDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2(CC2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.